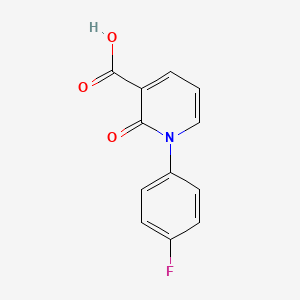

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJGHIVGAOVUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610606 | |

| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868171-67-9 | |

| Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Aminomethylidene Derivatives

One approach involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with appropriate reagents to form the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold. This method allows regioselective functionalization and has been used to prepare various derivatives, including those with fluorophenyl substituents. The reaction conditions often involve base-mediated cyclization followed by acidification to isolate the carboxylic acid product.

Condensation of 4-Fluorobenzaldehyde with β-Keto Esters

Another widely used method is the condensation of 4-fluorobenzaldehyde with β-keto esters under acidic or basic conditions to facilitate cyclization and subsequent carboxylation. This method is advantageous for its straightforwardness and relatively high yields. The intermediate esters can be hydrolyzed under basic conditions (e.g., lithium hydroxide in ethanol/water) to yield the target carboxylic acid.

Detailed Preparation Method from Literature

A representative preparation method is described as follows:

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde + β-keto ester | Condensation under acidic/basic catalysis to form dihydropyridine ester intermediate | - | Reaction monitored by TLC |

| 2 | Ester intermediate dissolved in ethanol/water | Treatment with lithium hydroxide monohydrate at 70 °C for 3+ hours | - | Hydrolysis of ester to carboxylic acid |

| 3 | Acidification with 1N HCl at 0 °C to pH 2.0 | Precipitation of this compound | 84% | White solid isolated by filtration and drying |

This method yields the target compound as a white solid with good purity and yield.

Alternative Synthetic Strategies

Isoxazole-Mediated Synthesis

A more recent strategy involves the use of isoxazole intermediates, which undergo rearrangement mediated by molybdenum carbonyl complexes to yield substituted dihydropyridines. This method allows for the preparation of various substituted derivatives, including fluorophenyl-substituted compounds, with moderate yields (37–46% for methyl esters). The process involves multiple steps including cycloaddition, cyanation, hydrolysis, and esterification before the final rearrangement.

Suzuki Coupling and Subsequent Cyclization

In some cases, Suzuki cross-coupling reactions are employed to introduce the fluorophenyl group onto a pyridine or dihydropyridine scaffold, followed by oxidation or cyclization steps to install the 2-oxo and carboxylic acid functionalities. This approach is useful for preparing analogs with different fluorine substitution patterns and has been reported with yields ranging from 70% to 80% for related compounds.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Aminomethylidene heterocyclization | Meldrum’s acid derivatives, cyanothioacetamide | Base-mediated cyclization, acidification | Moderate to good | Regioselective, versatile | Multi-step, sensitive to starting materials |

| β-Keto ester condensation + hydrolysis | 4-Fluorobenzaldehyde, β-keto ester, LiOH | Acid/base catalysis, 70 °C hydrolysis | Up to 84% | Straightforward, high yield | Requires careful pH control |

| Isoxazole rearrangement | Isoxazole intermediates, Mo(CO)6 | Reflux in xylene, multiple steps | 37–46% | Access to diverse derivatives | Complex, lower yield |

| Suzuki coupling + cyclization | Fluorophenylboronic acid, pyridine derivatives | Pd-catalyzed coupling, reflux | 70–80% | High selectivity, adaptable | Requires palladium catalyst |

Research Findings and Notes

The hydrolysis of ethoxy or ethyl esters of 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate using lithium hydroxide in ethanol/water is a reliable method to obtain the free acid with high purity and yield.

The choice of starting materials and reaction conditions significantly affects the regioselectivity and yield of the target compound. For example, the use of Meldrum’s acid derivatives allows for regioselective S-alkylation in related compounds, which can be adapted for fluorophenyl derivatives.

Isoxazole-based methods provide a novel synthetic route but are more complex and less efficient compared to classical condensation and hydrolysis methods.

Suzuki coupling methods enable the introduction of various fluorophenyl substituents, facilitating the synthesis of analogs for biological activity studies.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxo and carboxylic acid groups may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The 4-fluorophenyl group in the target compound optimizes steric and electronic interactions in protein binding pockets, as seen in SARS-CoV-2 Mpro inhibitors .

- Benzyl derivatives (e.g., compound 4n in ) exhibit higher planarity (dihedral angles <10°) compared to bulkier substituents, enhancing stacking interactions .

Physicochemical Properties

Notable Trends:

- Fluorine substitution improves membrane permeability due to increased lipophilicity.

- Carboxylic acid moiety enhances water solubility but may limit blood-brain barrier penetration.

Antiviral Activity (SARS-CoV-2 Mpro Inhibition)

Derivatives of this compound show strong binding to SARS-CoV-2 Mpro via:

- Hydrogen bonds : Interactions with residues GLN189, LEU141, and GLY143 .

- Hydrophobic contacts : Contributions from MET165, LEU167, and PHE140 .

| Compound | Glide Score (kcal/mol) | Glide Energy (kcal/mol) |

|---|---|---|

| Target derivative (cyclohexylamide) | -7.45 | -62.67 |

| Piperidine-substituted analog | -7.89 | -68.94 |

| Imidazole-substituted analog | -7.87 | -76.70 |

Insights :

Kinase Inhibition

The parent compound serves as a hinge-binding motif in RIPK3 inhibitors. Monodentate analogs (e.g., compound 23 in ) exhibit IC₅₀ values in the nanomolar range, while bidentate derivatives (e.g., compound 24) show enhanced selectivity .

Biological Activity

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 233.2 g/mol

- IUPAC Name : this compound

- SMILES Notation :

O=C(O)C1=CC=CN(C2=CC=C(F)C=C2)C1=O

The structure features a dihydropyridine ring with a carboxylic acid functional group and a fluorophenyl substituent, which enhances its biological activity through various mechanisms.

Synthesis Methods

Several synthetic routes have been developed to produce this compound. A common method involves the reaction of 4-fluorobenzaldehyde with a β-keto ester in acidic conditions, leading to cyclization and subsequent carboxylation. This synthetic versatility allows for the creation of various derivatives with potentially enhanced biological properties .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds structurally related to it have shown promising results against various cancer cell lines:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Potential anticancer properties | |

| 1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Antimicrobial activity | |

| 1-(4-Fluorophenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Enzyme inhibition |

In vitro studies have demonstrated that certain derivatives significantly inhibit tumor growth and induce apoptosis in cancer cells. For example, one study revealed that a specific derivative exhibited complete tumor stasis in a Met-dependent gastric carcinoma model following oral administration .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Interaction studies using molecular docking techniques have shown that it binds effectively to proteins involved in cancer progression and other diseases. The binding affinity to these targets is crucial for developing effective therapeutic agents .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound and its derivatives:

- Design and Synthesis : A study focused on synthesizing new hydroxypyridone derivatives indicated that modifications at specific positions could enhance inhibitory activity against RNA polymerase and RNase H activities .

- In Silico Studies : Docking studies revealed that certain derivatives exhibit high affinity for PARP-1 protein, suggesting their potential as antineoplastic agents .

- Antimicrobial Activity : Other derivatives have shown promising antimicrobial properties, indicating the compound's versatility beyond anticancer applications .

Q & A

Q. Key Variables Affecting Yield :

- Catalysts : Palladium or copper catalysts enhance cyclization efficiency but may introduce metal residues requiring purification .

- Solvents : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while toluene may favor high-temperature steps .

- Temperature : Mild conditions (60–80°C) reduce side reactions, as observed in optimized protocols achieving >90% purity .

Q. Table 1: Synthesis Optimization Comparison

| Parameter | ||

|---|---|---|

| Catalyst | Pd/Cu | Not specified |

| Solvent | DMF/Toluene | Aqueous/organic biphasic |

| Yield | 70–85% | 89–94% |

| By-products | Minor halogenated impurities | <5% (hydrolysis intermediates) |

Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

- 1H NMR : Essential for confirming the dihydropyridine ring and fluorophenyl substituents. Key signals include aromatic protons (δ 7.2–8.6 ppm) and the oxo group (δ 12.4–13.9 ppm) .

- ESI-MS : Validates molecular weight (e.g., [M+1]⁺ at m/z 276.1) and detects fragmentation patterns .

- HPLC : Quantifies purity (>95% in optimized syntheses) and identifies polar by-products using C18 columns and UV detection (λ = 254 nm) .

Advanced Tip : Coupling LC-MS with NMR resolves ambiguities in tautomeric forms or regiochemical outcomes .

How can researchers optimize the synthesis to minimize by-products and improve scalability?

Advanced Research Question

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized Cu) to reduce metal leaching and simplify purification .

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing reaction time from hours to minutes while maintaining >90% yield .

Q. Table 2: By-product Mitigation Strategies

| Strategy | Outcome | Reference |

|---|---|---|

| Low-temperature hydrolysis | Reduces decarboxylation by-products | |

| Gradient HPLC purification | Separates regioisomeric impurities |

How should contradictory data in biological activity studies (e.g., antimicrobial vs. anticancer) be interpreted?

Advanced Research Question

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or viability endpoints (MTT vs. resazurin) .

- Substituent Effects : The fluorophenyl group’s electron-withdrawing nature may enhance membrane penetration in cancer cells but reduce bacterial target affinity .

Q. Methodological Approach :

Dose-Response Curves : Compare IC₅₀ values across assays to identify selectivity trends.

Molecular Docking : Validate target binding (e.g., kinase vs. bacterial topoisomerase) using computational models .

What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.